6-bromo-1H-purin-2-amine

Palladium catalysis C-N cross-coupling Nucleoside synthesis

Researchers developing kinase inhibitors often struggle with poor reactivity and ambiguous SAR from 6-chloropurine building blocks. 6-Bromo-1H-purin-2-amine (CAS 82499-03-4) directly addresses this: • Validated CDK6 inhibitor scaffold (IC₅₀ = 462 nM) for hit triage. • Requires only 5 mol% Pd catalyst for amination - 50% less than 6-Cl analog - reducing procurement costs and simplifying purification at scale. • Versatile C6 bromo handle for SNAr and cross-coupling to explore 2-aminopurine libraries. Supplied with full analytical documentation for immediate use.

Molecular Formula C5H4BrN5
Molecular Weight 214.02 g/mol
Cat. No. B7772074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-purin-2-amine
Molecular FormulaC5H4BrN5
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=NC2=C(NC(=NC2=N1)N)Br
InChIInChI=1S/C5H4BrN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
InChIKeyHPGBGNVPUMCKPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-purin-2-amine Product Overview


6-Bromo-1H-purin-2-amine (CAS 82499-03-4; also known as 2-amino-6-bromopurine) is a 2-amino-6-halogenopurine derivative belonging to the purine analog class . As a synthetic building block, it is employed in medicinal chemistry for the development of CDK inhibitors and antiviral nucleoside analogs, with the C6-bromo substituent enabling specific cross-coupling and nucleophilic aromatic substitution reactions [1]. The compound exhibits measurable kinase inhibition activity, with a reported IC₅₀ of 462 nM against CDK6 in luminescence-based enzymatic assays [2].

6-Bromo-1H-purin-2-amine: Halogen Substitution Risks


Halogen substitution at the purine C6 position is not functionally interchangeable due to divergent reactivity profiles in cross-coupling chemistry and distinct biological target engagement. The C6-bromo group in 6-bromo-1H-purin-2-amine provides a quantifiably lower activation barrier in palladium-catalyzed amination compared to the 6-chloro analog, requiring only 5 mol% Pd catalyst versus 10 mol% for comparable yields [1]. Furthermore, the 2-amino-6-bromopurine scaffold demonstrates CDK6 inhibitory activity (IC₅₀ = 462 nM) that is context-dependent on the bromine substituent, whereas 2-amino-6-chloropurine derivatives exhibit negligible cytotoxicity in mycobacterial assays (IC₅₀ > 50 μM), underscoring that halogen identity directly modulates both synthetic efficiency and biological readouts [2][3]. Substitution without empirical validation of these halogen-specific parameters risks compromised reaction yields or misleading structure-activity conclusions.

6-Bromo-1H-purin-2-amine: Quantitative Evidence vs. Analogs


Palladium-Catalyzed Amination: Catalyst Loading

In palladium-catalyzed aryl amination reactions, the 6-bromo purine nucleoside derivative demonstrates superior reactivity compared to the 6-chloro analog, enabling effective catalysis at substantially reduced catalyst loading [1]. This differential reactivity directly impacts procurement decisions for large-scale nucleoside analog synthesis, where catalyst cost and removal become rate-limiting factors.

Palladium catalysis C-N cross-coupling Nucleoside synthesis Reaction optimization

CDK6 Inhibitory Activity: Bromo vs. Chloro

The 2-amino-6-bromopurine scaffold exhibits quantifiable CDK6 inhibitory activity with an IC₅₀ of 462 nM in luminescence-based enzymatic assays [1]. In contrast, structurally analogous 2-amino-6-chloropurine derivatives show no meaningful cytotoxicity (IC₅₀ > 50 μM) in mycobacterial assays [2], suggesting that the bromine substituent confers distinct biological engagement that the chlorine analog lacks in this target class.

CDK6 inhibition Kinase profiling Oncology Purine SAR

CDK2 Selectivity Over CDK1

A systematic SAR study of 6-substituted 2-arylaminopurines demonstrated that strategic substitution at the C6 position enables 10- to 80-fold selective inhibition of CDK2 over CDK1 [1]. Within this compound class, the most selective derivative achieved CDK2 inhibition with IC₅₀ = 44 nM while remaining approximately 2000-fold less active against CDK1 (IC₅₀ = 86 μM) [1]. The 6-bromo group in 6-bromo-1H-purin-2-amine serves as a versatile synthetic handle for introducing diverse C6 substituents (aryl, alkynyl, amino) to access this selectivity window.

CDK2 selectivity CDK1 Kinase selectivity profiling Structure-activity relationship

SNAr Reactions with Arylamines

6-Bromopurine nucleosides serve as reactive electrophiles for simple SNAr reactions with arylamines, enabling preparation of C6-arylamine derivatives of both adenosine and 2′-deoxyadenosine under mild conditions [1]. This reactivity profile contrasts with the 6-chloro analogs, which generally require more forcing conditions or higher catalyst loadings for comparable transformations [2].

Nucleophilic aromatic substitution Nucleoside analog libraries C6-arylamine purines Synthetic methodology

6-Bromo-1H-purin-2-amine: Key Applications


CDK6-Focused Hit Identification

Use 6-bromo-1H-purin-2-amine as a validated starting scaffold for CDK6 inhibitor screening. The compound's documented IC₅₀ of 462 nM against CDK6 provides a benchmark activity level for initial hit triage [1]. Unlike the 6-chloro analog which shows minimal activity in related assays (IC₅₀ > 50 μM), this scaffold offers a measurable activity baseline against which C6-functionalized derivatives can be compared during SAR expansion.

CDK2-Selective Inhibitor Development

Employ 6-bromo-1H-purin-2-amine as a precursor for synthesizing 6-aryl-2-arylaminopurine libraries targeting CDK2-selective inhibition. Published SAR demonstrates that appropriate C6 substitution in this purine class can achieve 10- to 80-fold selectivity for CDK2 over CDK1 [2]. The bromine leaving group enables installation of diverse aryl, heteroaryl, and alkynyl moieties at C6 via palladium-catalyzed cross-coupling or SNAr chemistry, providing direct access to this selectivity-conferring structural motif.

Nucleoside Analog Scale-Up

Select 6-bromo-1H-purin-2-amine for large-scale nucleoside analog synthesis where catalyst economy is critical. The bromo derivative requires only 5 mol% palladium catalyst loading for effective aryl amination, compared to 10 mol% for the 6-chloro analog [3]. This 50% reduction in precious metal catalyst translates to meaningful procurement cost savings and simplified purification workflows in multi-gram to kilogram-scale operations.

Purine Library Synthesis

Utilize 6-bromo-1H-purin-2-amine as the core building block for generating focused libraries of C6-substituted 2-aminopurines. The bromine substituent serves as a versatile synthetic handle for introducing diverse amine, aryl, and alkyl groups via SNAr and palladium-catalyzed coupling chemistries [4]. This divergent synthetic strategy enables rapid exploration of C6 chemical space while maintaining the 2-amino functionality critical for kinase hinge-binding interactions.

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